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Compound of Interest

Compound Name: 1-(2-Bromophenyl)piperazine

Cat. No.: B087059

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the analytical characterization of 1-(2-Bromophenyl)piperazine, a
key intermediate in pharmaceutical synthesis. The structure of this compound was
unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS). This document provides a summary of the spectral data, detailed
experimental protocols, and a discussion of the fragmentation pathways and spectral features.
The presented data and methodologies are intended to serve as a valuable resource for
researchers in quality control, process development, and medicinal chemistry.

Introduction

1-(2-Bromophenyl)piperazine (0BPP) is a substituted phenylpiperazine that serves as a
versatile building block in the synthesis of various biologically active molecules.[1] Accurate
and thorough characterization of such intermediates is critical to ensure the identity, purity, and
quality of final drug substances. This note describes the application of *H NMR, 3C NMR, and
mass spectrometry for the structural elucidation and confirmation of 1-(2-
Bromophenyl)piperazine.

Spectroscopic Data Summary
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The NMR and mass spectrometry data provide a comprehensive profile of 1-(2-

Bromophenyl)piperazine. The chemical structure and key identifiers are presented below.

Compound: 1-(2-Bromophenyl)piperazine CAS Number: 1011-13-8[2] Molecular Formula:
C10H13BrN2[2][3][4] Molecular Weight: 241.13 g/mol [2][3]

NMR Spectroscopy Data

The following tables summarize the expected *H and 3C NMR spectral data for 1-(2-

Bromophenyl)piperazine, based on analysis of related compounds.[5][6]

Table 1: *H NMR Data (Estimated)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.6(dd,J=8.0,15

Doublet of doublets 1H Ar-H (H-6)
Hz)
~7.3(td,J=8.0,1.5 _

Triplet of doublets 1H Ar-H (H-4)
Hz)
~7.1(dd,J=8.0,15

Doublet of doublets 1H Ar-H (H-3)
Hz)
~6.9(td,J=8.0,1.5 .

Triplet of doublets 1H Ar-H (H-5)
Hz)

) Piperazine (-CH2-N-
~3.2(,J=5.0H2) Triplet 4H
Ar)

~3.1(, J=5.0H2) Triplet 4H Piperazine (-CHz-NH)
~1.9 (brs) Broad singlet 1H Piperazine (-NH)

Table 2: 13C NMR Data (Estimated)
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Chemical Shift (6, ppm) Assighment

~ 150 Ar-C (C-1)

~133 Ar-C (C-6)

~128 Ar-C (C-4)

~125 Ar-C (C-3)

~122 Ar-C (C-2, C-Br)

~120 Ar-C (C-5)

~52 Piperazine (-CHz2-N-Ar)
~ 46 Piperazine (-CH2-NH)

Mass Spectrometry Data

The mass spectrum of 1-(2-Bromophenyl)piperazine is expected to show a prominent
molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the
piperazine ring and the carbon-bromine bond.

Table 3: Mass Spectrometry Data

miz Relative Intensity Assighment

241/243 High [M+H]* (Isotopic pattern for Br)
198/200 Moderate [M+H - CzHsN]*

171/173 Moderate [M+H - CaHsN]*

162 Low [M+H - Br]*

132 High [CsHsN2]*

119 Moderate [C7H7N2]*

70 High [CaHsN]*
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Experimental Protocols
NMR Spectroscopy

2.1.1. Sample Preparation

Weigh 5-10 mg of 1-(2-Bromophenyl)piperazine into a clean, dry vial.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCIs or
DMSO-ds).

Transfer the solution to a 5 mm NMR tube.

2.1.2. 'H NMR Acquisition

Spectrometer: 400 MHz or higher field NMR spectrometer.

Solvent: CDCIz or DMSO-ds.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

2.1.3. 3C NMR Acquisition

Spectrometer: 100 MHz or higher field NMR spectrometer.

Solvent: CDCIz or DMSO-ds.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-160 ppm.
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e Number of Scans: 1024 or more to achieve adequate signal-to-noise.

* Relaxation Delay: 2-5 seconds.

Mass Spectrometry

2.2.1. Sample Preparation

e Prepare a stock solution of 1-(2-Bromophenyl)piperazine in a suitable solvent (e.qg.,
methanol or acetonitrile) at a concentration of 1 mg/mL.

» Dilute the stock solution to a final concentration of 1-10 ug/mL with the mobile phase.
2.2.2. LC-MS Analysis

e Instrumentation: Liquid chromatograph coupled to a mass spectrometer with an electrospray
ionization (ESI) source.

e Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 pm).

» Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic
acid (B).

¢ Flow Rate: 0.3 mL/min.

 lonization Mode: ESI positive.

Scan Range: m/z 50-500.

Data Interpretation and Visualization
NMR Spectra Interpretation

The *H NMR spectrum is expected to show distinct signals for the aromatic protons, with
splitting patterns characteristic of an ortho-disubstituted benzene ring. The piperazine protons
are expected to appear as two triplets, corresponding to the methylene groups adjacent to the
aromatic ring and the NH group, respectively. The 3C NMR spectrum should display six signals
for the aromatic carbons and two signals for the piperazine carbons.
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Mass Spectrum Fragmentation

The fragmentation of 1-(2-Bromophenyl)piperazine in the mass spectrometer provides
valuable structural information. The logical relationship of the fragmentation is depicted below.

[M+H - C2HsN]*
m/z 198/200
- C2HsN
[M+H - CaHsN]*
m/z 171/173
\
o [ [M+H - Br]* ] -CaHa [CsHoN2]*
Piperazine ring cleavage miz 162 - m/z 132
[CaHsN]*
m/z 70

Click to download full resolution via product page

[M+H]*
m/z 241/243

Caption: Proposed mass fragmentation pathway of 1-(2-Bromophenyl)piperazine.

Experimental Workflow

The overall workflow for the characterization of 1-(2-Bromophenyl)piperazine is outlined in

the following diagram.
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Caption: Workflow for the characterization of 1-(2-Bromophenyl)piperazine.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable
method for the comprehensive characterization of 1-(2-Bromophenyl)piperazine. The data
and protocols presented in this application note can be readily adopted by analytical and
synthetic chemists to ensure the quality and identity of this important pharmaceutical
intermediate.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b087059?utm_src=pdf-body-img
https://www.benchchem.com/product/b087059?utm_src=pdf-body
https://www.benchchem.com/product/b087059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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Contact
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